molecular formula C42H70O13 B10787447 16-[4-[4-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one

16-[4-[4-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one

Cat. No.: B10787447
M. Wt: 783.0 g/mol
InChI Key: KFLYTTUTONVURR-UHFFFAOYSA-N
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Description

Leucanicidin is a novel insecticidal macrolide produced by the bacterium Streptomyces halstedii. This compound has garnered attention due to its potent insecticidal properties, making it a valuable asset in agricultural pest control .

Preparation Methods

Synthetic Routes and Reaction Conditions: Leucanicidin is typically isolated from the mycelia of Streptomyces halstedii. The mycelia are extracted with acetone, and after the removal of the solvent in vacuo, the active substance is transferred to chloroform. The compound is then isolated using Silicar CC-7 column chromatography with a benzene-ethyl acetate mixture (60:40) and crystallized as needles from chloroform-hexane .

Industrial Production Methods: Industrial production of leucanicidin involves large-scale fermentation of Streptomyces halstedii under controlled conditions. The fermentation broth is processed to extract and purify leucanicidin using similar methods as described above, but on a larger scale to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions: Leucanicidin undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of multiple functional groups such as hydroxyl, methoxyl, and carbonyl groups allows for diverse chemical reactivity .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of leucanicidin .

Scientific Research Applications

Leucanicidin has several scientific research applications:

Mechanism of Action

Leucanicidin exerts its insecticidal effects by disrupting the cellular processes of insects. It targets specific molecular pathways, leading to the inhibition of vital functions and ultimately causing the death of the insect. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with the insect’s nervous system and metabolic processes .

Comparison with Similar Compounds

Leucanicidin is unique due to its specific structure and insecticidal properties. Similar compounds include:

Uniqueness: Leucanicidin’s uniqueness lies in its dual role as both an insecticidal and potential antimicrobial agent. Its structural features, such as the presence of multiple hydroxyl and methoxyl groups, contribute to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

16-[4-[4-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H70O13/c1-21(2)37-26(7)32(53-41-39(51-13)36(46)35(45)29(10)52-41)20-42(48,55-37)28(9)34(44)27(8)38-30(49-11)16-14-15-22(3)17-24(5)33(43)25(6)18-23(4)19-31(50-12)40(47)54-38/h14-16,18-19,21,24-30,32-39,41,43-46,48H,17,20H2,1-13H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLYTTUTONVURR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC3C(C(C(C(O3)C)O)O)OC)O)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H70O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

783.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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